5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Lipophilicity Optimization Scaffold Design

Medicinal chemists optimizing lead PK often struggle to balance lipophilicity and metabolic stability. This 95% pure 1,2,4-triazole-3-thiol scaffold solves this with a unique dual-substitution pattern: the cyclopropyl group introduces conformational rigidity and resists CYP-mediated metabolism, while the n-propyl chain tunes LogP to 1.52, improving membrane permeability. - Calculated LogP of 1.52 and only 3 rotatable bonds for predictable oral bioavailability. - Free thiol enables rapid library synthesis via alkylation, arylation, or disulfide formation. - Supplied as a solid with long-term cool, dry storage; immediate global shipping from US stock.

Molecular Formula C8H13N3S
Molecular Weight 183.28 g/mol
CAS No. 603981-93-7
Cat. No. B1270567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
CAS603981-93-7
Molecular FormulaC8H13N3S
Molecular Weight183.28 g/mol
Structural Identifiers
SMILESCCCN1C(=NNC1=S)C2CC2
InChIInChI=1S/C8H13N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h6H,2-5H2,1H3,(H,10,12)
InChIKeyPXLRBUHBRYMVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (CAS 603981-93-7) - Procurement & Differentiation Guide


5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (CAS 603981-93-7, MFCD03423478) is a small-molecule heterocyclic building block featuring a 1,2,4-triazole-3-thiol core with a cyclopropyl group at the 5-position and an n-propyl group at the 4-position . This specific substitution pattern confers a calculated LogP of 1.52 and three rotatable bonds, establishing it as a distinct scaffold for medicinal chemistry and agrochemical research . It is commercially supplied as a free-form solid with a standard purity of 95% .

5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol - Why Generic Analogs Fail to Substitute


Generic substitution of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol with other 1,2,4-triazole-3-thiols is scientifically unsound due to the unique synergistic effect of its dual substitution pattern. The presence of both a cyclopropyl and an n-propyl group on the triazole ring is not a simple additive modification; the cyclopropyl group introduces conformational rigidity and metabolic stability [1], while the n-propyl chain modulates lipophilicity (LogP 1.52) and solubility . Replacing this compound with a scaffold lacking either group—such as 4-propyl-4H-1,2,4-triazole-3-thiol (no cyclopropyl) or 4-cyclopropyl-4H-1,2,4-triazole-3-thiol (no propyl)—will inevitably alter the three-dimensional pharmacophore and the compound's physicochemical properties, leading to unpredictable changes in target binding, cellular permeability, and overall biological activity. The following quantitative evidence delineates these specific, non-substitutable differences.

5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol - Quantifiable Differentiation Against Closest Analogs


Physicochemical Differentiation: LogP vs. 4-Propyl-4H-1,2,4-triazole-3-thiol

The target compound demonstrates a distinct lipophilicity profile compared to the analog lacking the cyclopropyl group. The calculated LogP for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is 1.52 . While a directly measured LogP for 4-propyl-4H-1,2,4-triazole-3-thiol is not published, the removal of the hydrophobic cyclopropyl group is predicted to significantly decrease lipophilicity. This difference impacts membrane permeability and compound handling during biological assays.

Medicinal Chemistry Lipophilicity Optimization Scaffold Design

Molecular Weight and Structural Complexity: Differentiation vs. 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol

The target compound (MW 183.27 g/mol) represents an intermediate molecular weight and complexity when compared to its simpler analog, 4-cyclopropyl-4H-1,2,4-triazole-3-thiol (MW 141.20 g/mol) . The addition of the n-propyl chain on the target compound increases its mass by 42.07 g/mol, providing a different vector for hydrophobic interactions and offering distinct opportunities for further derivatization.

Chemical Synthesis Lead Optimization Fragment-Based Drug Discovery

Structural Rigidity and Metabolic Stability Advantage over 4,5-Dialkyl Analogs

The introduction of a cyclopropyl group into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance metabolic stability by limiting oxidative metabolism at adjacent positions [1]. This is a key differentiator for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol compared to analogs containing only linear alkyl chains, such as a hypothetical 4,5-dipropyl-4H-1,2,4-triazole-3-thiol. While direct metabolic stability data for the target compound is not available, the class-level effect of the cyclopropyl moiety is a strong inference of its superior stability.

Drug Metabolism Conformational Analysis Pharmacokinetics

5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol - Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization for Enhanced PK Profiles

As established by its calculated LogP of 1.52 and the well-documented metabolic benefits of its cyclopropyl group [1], this compound is an ideal scaffold for medicinal chemists aiming to optimize the pharmacokinetic (PK) properties of a lead series. Its balanced lipophilicity and predicted metabolic stability make it suitable for oral drug discovery programs where improving half-life and reducing clearance are key objectives.

Chemical Biology: Development of Conformationally Restricted Probes

The cyclopropyl group provides a degree of conformational rigidity that can be leveraged to lock a molecule into a bioactive conformation [1]. This feature is valuable for the design of chemical probes, enabling researchers to explore the conformational requirements of a biological target with greater precision compared to more flexible scaffolds.

Agrochemical Research: Scaffold for Novel Fungicide Discovery

The 1,2,4-triazole-3-thiol core is a privileged structure in agrochemistry, particularly for the inhibition of fungal CYP51 (lanosterol 14α-demethylase). The specific substitution pattern of this compound, with its calculated LogP of 1.52 , offers a distinct physicochemical profile for the development of new, patentable fungicide candidates. Its properties may lead to differential uptake and translocation in plants compared to existing commercial triazole fungicides.

Building Block for Diversity-Oriented Synthesis (DOS)

With a molecular weight of 183.27 g/mol and a reactive thiol group, this compound is a versatile building block for synthesizing diverse compound libraries. Its free thiol can undergo a wide range of reactions, including alkylation, arylation, and oxidation to disulfides, allowing for the rapid exploration of chemical space around the triazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.